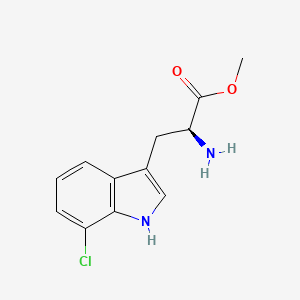

Tryptophan, 7-chloro-, methyl ester

Description

Context within Halogenated Tryptophan Derivatives

Tryptophan, 7-chloro-, methyl ester belongs to a broader class of compounds known as halogenated tryptophan derivatives. Halogenation—the process of incorporating halogen atoms like chlorine, bromine, or fluorine into a molecule—is a key strategy in medicinal chemistry and chemical biology. technologypublisher.com This modification can significantly alter a molecule's physical and chemical properties, including its size, electronegativity, and ability to form interactions, thereby enhancing biological activities and stability. technologypublisher.com

In the context of tryptophan, halogenation of the indole (B1671886) ring creates non-canonical amino acids (ncAAs) that can be used to probe and modulate protein structure and function. nih.gov Researchers have developed methods for the selective biosynthesis of various halogenated tryptophans, such as 6-chloro-tryptophan, 7-chloro-tryptophan, and their bromo-counterparts, using enzymes called halogenases. nih.govnih.govresearchgate.net These halogenated tryptophans, including 7-chlorotryptophan (B86515) (the parent compound of the methyl ester), serve as valuable tools for protein engineering. nih.govnih.govresearchgate.net The methyl ester form, such as this compound, is often used as an intermediate in chemical synthesis or in studies where esterification is necessary to facilitate transport or specific chemical reactions. plos.orgnih.gov

| Compound Name | Parent Compound | Key Structural Feature |

|---|---|---|

| This compound | 7-Chlorotryptophan | Chlorine at position 7 of the indole ring; methyl ester group |

| 6-Chloro-tryptophan | Tryptophan | Chlorine at position 6 of the indole ring |

| 7-Bromo-tryptophan | Tryptophan | Bromine at position 7 of the indole ring |

| 6-Bromo-tryptophan | Tryptophan | Bromine at position 6 of the indole ring |

Significance in Biochemical and Chemical Biology Studies

The scientific importance of this compound and its parent compound, 7-chlorotryptophan, lies in their application as specialized tools to explore complex biological systems.

One major area of significance is in protein engineering through a technique called Genetic Code Expansion. nih.govnih.gov This technology allows for the site-specific incorporation of non-canonical amino acids into proteins. nih.govresearchgate.net By engineering cells that can biosynthesize 7-chlorotryptophan and incorporate it into a target protein, researchers can create proteins with novel properties. nih.gov The presence of the chlorine atom can influence protein folding, stability, and interactions, providing a powerful method to study how subtle structural changes affect protein function. nih.govresearchgate.net

Furthermore, halogenated tryptophan derivatives have been investigated for their therapeutic potential . In a notable study, a series of halogenated tryptophan analogues, including 7-chloro-l-tryptophan (B3024634) and its methyl ester, were synthesized and evaluated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). plos.org The research found that several of these compounds exhibited significant trypanocidal (parasite-killing) activity. plos.orgnih.gov Metabolomic analysis revealed that these compounds disrupt the parasite's essential aromatic amino acid metabolism, a critical pathway for its survival and virulence. plos.orgnih.gov The trypanocidal effects could be reversed by adding excess natural tryptophan, suggesting the analogues compete with and interfere directly in the parasite's metabolic pathways. nih.gov This line of research highlights the potential for using such modified amino acids as leads for developing new antiparasitic agents.

The table below summarizes key research findings involving this class of compounds.

| Research Area | Compound/Derivative | Key Finding | Reference |

|---|---|---|---|

| Protein Engineering | 7-Chlorotryptophan | Successfully incorporated into proteins using Genetic Code Expansion in engineered E. coli, enabling the creation of proteins with modified functions. | nih.govnih.govresearchgate.net |

| Antiparasitic Research | This compound | Demonstrated trypanocidal activity against Trypanosoma brucei by disrupting essential transamination and aromatic amino acid metabolism. | plos.org |

| Biosynthesis Platforms | Halogenated Tryptophans | Development of engineered E. coli systems capable of de novo biosynthesis of various halogenated tryptophans from glucose for applications in pharmaceuticals and materials science. | technologypublisher.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3/t10-/m0/s1 |

InChI Key |

WCSCFRDQHOTFSS-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=CC=C2Cl)N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |

Origin of Product |

United States |

Synthesis and Biocatalysis of Tryptophan, 7 Chloro , Methyl Ester

Chemical Synthesis Methodologies

The chemical synthesis of Tryptophan, 7-chloro-, methyl ester involves a multi-step process that requires careful control of reactivity and stereochemistry. Key stages include the formation of the ester and the introduction of the halogen atom onto the indole (B1671886) ring.

Esterification of 7-Chlorotryptophan (B86515) Precursors

The conversion of 7-chlorotryptophan to its corresponding methyl ester is a critical step in the synthesis. Standard esterification methods for amino acids are applicable here. One common and effective method involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst.

A widely used approach is the Fischer esterification, where the amino acid is refluxed in methanol with a catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.com The reaction proceeds via protonation of the carboxylic acid carbonyl group, which activates it for nucleophilic attack by methanol. This is followed by the elimination of water to form the ester. youtube.com

Alternatively, milder reagents can be employed to avoid harsh acidic conditions that might affect sensitive functional groups. A convenient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.com In this system, TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is compatible with a wide range of natural and synthetic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. mdpi.com

Another approach involves the use of p-toluenesulfonyl chloride in the appropriate alcohol. This method has been shown to be effective for the esterification of tryptophan and other amino acids, yielding the amino acid ester p-toluenesulfonates. sci-hub.se

These esterification reactions typically yield the product as a salt (e.g., hydrochloride or p-toluenesulfonate), from which the free ester can be obtained by neutralization under basic conditions. google.com

Synthetic Routes for Halogenated Tryptophan Analogues

The introduction of a halogen at a specific position on the tryptophan indole ring presents a significant synthetic challenge due to the multiple reactive sites on the ring. For the synthesis of 7-chloro-tryptophan derivatives, regioselective C-H functionalization is a key strategy.

A modern approach for the synthesis of C7-functionalized tryptophan derivatives involves iridium-catalyzed C-H borylation. nih.gov Starting with N-Boc-L-tryptophan methyl ester, a reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [(cod)Ir(OMe)]₂, and a bipyridine ligand leads to the formation of a 2,7-diborylated tryptophan intermediate. nih.gov This intermediate can then undergo selective protodeboronation at the C2 position, yielding the desired N-Boc-7-boronated tryptophan methyl ester. nih.gov This borylated intermediate serves as a versatile handle for subsequent conversion to the 7-chloro derivative through reactions like the copper-mediated chlorination.

Table 1: Iridium-Catalyzed C-H Borylation of Tryptophan Methyl Ester

| Starting Material | Reagents | Key Intermediate | Product | Ref |

|---|---|---|---|---|

| N-Boc-L-tryptophan methyl ester | 1. [(cod)Ir(OMe)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine, B₂pin₂ | N-Boc-2,7-diboro-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester | nih.gov |

| 2. Pd(OAc)₂, Acetic Acid | nih.gov |

Other strategies for synthesizing halogenated indoles, which are precursors to halogenated tryptophans, often involve electrophilic halogenation. However, controlling the regioselectivity of this reaction on the electron-rich indole nucleus can be difficult, often leading to mixtures of products. Therefore, directed functionalization methods, like the borylation approach, are generally preferred for achieving high selectivity.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is paramount, particularly for applications in biological systems. Several strategies are employed to produce single-enantiomer halogenated tryptophan derivatives. nih.gov

One powerful method is the use of a chiral auxiliary, such as the Schöllkopf reagent. nih.govresearchgate.net This approach involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, a Ni(II)-complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated to form a chiral nucleophilic glycine equivalent. researchgate.net This nucleophile can then be reacted with a suitable electrophile, such as 3-(chloromethyl)-7-chloro-1H-indole, to form the carbon-carbon bond with high diastereoselectivity. Subsequent hydrolysis of the complex releases the enantiomerically enriched amino acid. researchgate.net

Another common and practical approach is enzymatic resolution. This method starts with a racemic mixture of the D,L-7-chlorotryptophan methyl ester. nih.gov An enzyme, such as α-chymotrypsin, is then used to selectively hydrolyze one of the enantiomers. nih.govresearchgate.net For example, α-chymotrypsin specifically catalyzes the hydrolysis of the L-ester to the L-carboxylic acid, leaving the D-ester unreacted. nih.govresearchgate.net The resulting mixture of the L-amino acid and the D-amino acid ester can then be easily separated. This method is highly effective for preparing enantiomerically pure L-amino acids. nih.gov

The "chiral pool" approach, which utilizes naturally occurring chiral molecules as starting materials, is also fundamental. nih.gov Syntheses that begin with L-tryptophan and maintain the stereocenter's integrity throughout the reaction sequence fall into this category. rsc.org

Enzymatic and Biocatalytic Production

Biocatalysis offers an attractive alternative to chemical synthesis, often providing unparalleled regio- and stereoselectivity under mild reaction conditions. Flavin-dependent halogenases are key enzymes in the biosynthesis of halogenated natural products, including 7-chlorotryptophan.

Role of Tryptophan 7-Halogenase (e.g., RebH, PrnA)

Tryptophan 7-halogenases are enzymes that catalyze the specific chlorination of L-tryptophan at the C7 position of the indole ring. wikipedia.orguniprot.org Two of the most well-characterized examples are PrnA, from the pyrrolnitrin (B93353) biosynthetic pathway in Pseudomonas fluorescens, and RebH, from the rebeccamycin (B1679247) biosynthetic pathway in Lechevalieria aerocolonigenes. wikipedia.orguniprot.orgnih.govpnas.org

These enzymes perform the following reaction: L-tryptophan + FADH₂ + Cl⁻ + O₂ + H⁺ ⇌ 7-chloro-L-tryptophan (B3024634) + FAD + 2 H₂O wikipedia.org

Both PrnA and RebH exhibit remarkable regioselectivity, exclusively targeting the C7 position of their native substrate, L-tryptophan. pnas.orgnih.gov This chlorination is an early and crucial step in the biosynthesis of complex natural products like the antifungal agent pyrrolnitrin and the antitumor agent rebeccamycin. wikipedia.orgnih.gov The high specificity of these enzymes makes them valuable tools for biocatalytic applications, enabling the production of 7-chlorotryptophan without the need for protecting groups or the generation of isomeric byproducts common in chemical synthesis. nih.govmanchester.ac.uk While their native substrate is tryptophan, enzyme engineering efforts have been made to expand their substrate scope. nih.gov

Table 2: Characterized Tryptophan 7-Halogenases

| Enzyme | Organism of Origin | Natural Product Pathway | Function | Ref |

|---|---|---|---|---|

| PrnA | Pseudomonas fluorescens | Pyrrolnitrin | Catalyzes the C7 chlorination of tryptophan. | wikipedia.orguniprot.org |

| RebH | Lechevalieria aerocolonigenes | Rebeccamycin | Catalyzes the C7 chlorination of tryptophan. | wikipedia.orgnih.govpnas.org |

Flavin-Dependent Halogenases and FADH₂ Regeneration Systems

Flavin-dependent halogenases (FDHs) employ a complex and elegant mechanism to achieve regioselective halogenation. nih.govacs.org The enzyme possesses two distinct active sites connected by an approximately 10 Å-long tunnel. nih.govmdpi.comnih.gov One site binds the flavin adenine (B156593) dinucleotide (FAD) cofactor, while the other binds the tryptophan substrate. nih.gov

The catalytic cycle begins with the reduction of FAD to FADH₂. This reduced flavin then reacts with molecular oxygen (O₂) to form a C4a-hydroperoxyflavin intermediate. mdpi.com This highly reactive species subsequently reacts with a chloride ion (Cl⁻) to generate hypochlorous acid (HOCl) within the flavin-binding site. nih.govacs.orgmdpi.com The HOCl, a powerful electrophile, is not released into the solution but is instead guided through the internal tunnel to the substrate-binding site. nih.govnih.gov There, it is positioned by active site residues, such as a key lysine (B10760008) residue, to perform a highly regioselective electrophilic aromatic substitution on the C7 position of the bound tryptophan. nih.govchemrxiv.org

For the halogenase to function continuously, the oxidized FAD produced at the end of each cycle must be reduced back to FADH₂. In living organisms, this is accomplished by a partner enzyme called a flavin reductase (e.g., RebF or PrnF), which uses NADH or NADPH as a reducing agent. nih.govpnas.orgmdpi.com

For in vitro biocatalysis, several FADH₂ regeneration systems have been developed:

Enzymatic Systems: These systems couple the halogenase with a flavin reductase and a dehydrogenase (e.g., glucose dehydrogenase or alcohol dehydrogenase) to regenerate the NADH/NADPH from an inexpensive substrate like glucose or isopropanol. wikipedia.orgresearchgate.net

Whole-Cell Systems: Using engineered microorganisms that co-express the halogenase and the necessary regeneration enzymes can be an efficient production method. cnif.cn

Non-Enzymatic Systems: Chemical, photochemical, and electrochemical methods are being developed to directly reduce FAD, simplifying the reaction setup by eliminating the need for auxiliary enzymes. uniovi.esnih.gov Another approach uses synthetic NADH mimics that can directly provide the reducing equivalents to the flavin reductase or, in some cases, the halogenase itself. nih.gov

Table 3: FADH₂ Regeneration Strategies for Flavin-Dependent Halogenases

| Regeneration Strategy | Description | Key Components | Ref |

|---|---|---|---|

| Enzymatic (Coupled-Enzyme) | Uses auxiliary enzymes to recycle the FAD cofactor. | Flavin Reductase, Dehydrogenase (e.g., GDH, ADH), NAD(P)H, Sacrificial Substrate (e.g., glucose) | wikipedia.orgresearchgate.net |

| Whole-Cell Catalysis | Utilizes engineered microbes expressing the entire catalytic cascade. | Engineered E. coli or other host | cnif.cn |

| Chemical/Synthetic Mimics | Employs non-enzymatic methods or synthetic cofactors. | NADH mimics, Photochemical or Electrochemical setups | uniovi.esnih.gov |

Genetic Engineering for Autonomous Biosynthesis in Microorganisms

The autonomous biosynthesis of 7-chlorotryptophan in microbial hosts like Escherichia coli and Corynebacterium glutamicum is a complex undertaking that requires extensive metabolic engineering. nih.govmdpi.com The core strategy involves creating a robust microbial cell factory capable of not only producing the precursor L-tryptophan but also performing the specific halogenation reaction efficiently. This is achieved by introducing and optimizing heterologous pathways and enhancing the supply of necessary cofactors. nih.govnih.gov

A primary challenge in the biosynthesis of halogenated compounds is the regeneration of cofactors essential for the activity of halogenase enzymes. nih.gov Flavin-dependent halogenases require reduced flavin adenine dinucleotide (FADH2), which is oxidized to FAD during the halogenation cycle. wikipedia.org To address this, researchers have developed efficient FAD/FADH2 regeneration systems. One successful approach involves the co-expression of a halogenase with an L-amino acid deaminase (L-AAD). In this system, the deamination of an L-amino acid by L-AAD reduces FAD to FADH2, which is then utilized by the halogenase for the chlorination of tryptophan. This "CombiAADHa" system was successfully used for the co-production of 7-chloro-tryptophan (7-Cl-Trp) and indole pyruvic acid (IPA). nih.govresearchgate.net

Fine-tuning the expression levels of the enzymes involved is critical for maximizing product yield. For whole-cell biotransformation, strategies such as optimizing the ratio of L-AAD to halogenase activity and strengthening the intracellular FAD/FADH2 supply have led to significant increases in the synthesis of 7-Cl-Trp. nih.gov Further enhancements have been achieved by using physical methods like ultrasound treatment to improve cell membrane permeability, which facilitates substrate uptake and product export, leading to higher yields. nih.govresearchgate.net

Beyond cofactor regeneration, engineering the host's central metabolism is crucial. To increase the precursor pool of L-tryptophan, metabolic engineering efforts focus on:

Enhancing the Shikimate Pathway: Key enzymes like a feedback-resistant 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase are overexpressed to channel more carbon flux towards aromatic amino acid biosynthesis. nih.gov

Reconfiguring Central Metabolism: Overexpression of enzymes like transketolase increases the supply of erythrose-4-phosphate (E4P), a crucial precursor for the shikimate pathway. mdpi.com

Optimizing Transport Systems: Engineering amino acid transporters to facilitate the export of L-tryptophan can alleviate feedback inhibition on the biosynthetic pathway. nih.gov

Through these integrated strategies, engineered strains of C. glutamicum have achieved remarkable titers of L-tryptophan, creating a strong foundation for the subsequent efficient production of its halogenated derivatives. nih.gov

Table 1: Strategies for Enhancing 7-Chlorotryptophan Biosynthesis in Microorganisms

| Engineering Strategy | Target/Method | Organism | Purpose | Reference |

|---|---|---|---|---|

| Cofactor Regeneration | Co-expression of L-amino acid deaminase (L-AAD) and halogenase | E. coli | To create an efficient FAD/FADH2 regeneration system for the halogenase. | nih.gov |

| Pathway Optimization | Fine-tuning of enzyme expression levels and ultrasound treatment | E. coli | To enhance enzyme activity ratios and improve membrane permeability. | nih.govresearchgate.net |

| Precursor Supply | Overexpression of feedback-resistant DAHP synthase (AroGD146N) | C. glutamicum | To increase metabolic flux towards aromatic amino acid biosynthesis. | nih.gov |

| Precursor Supply | Overexpression of transketolase (tktA) | E. coli | To increase the intracellular supply of erythrose-4-phosphate (E4P). | mdpi.com |

| Byproduct Reduction | Deletion of phosphate (B84403) acetyltransferase (pta) | E. coli | To reduce acetate (B1210297) accumulation and decrease carbon efflux as byproducts. | nih.gov |

| Product Export | Overexpression of aromatic amino acid exporter (yddG) | E. coli | To decrease intracellular tryptophan concentration and reduce feedback inhibition. | nih.gov |

Substrate Promiscuity and Regioselectivity of Halogenases

Flavin-dependent halogenases (FDHs) are remarkable biocatalysts that can perform highly regioselective halogenation on electron-rich aromatic compounds, a task that is challenging for traditional chemical synthesis. nih.govmanchester.ac.uk The regioselectivity of these enzymes—whether they halogenate tryptophan at the C5, C6, or C7 position of the indole ring—is strictly controlled by the enzyme's three-dimensional structure. nih.govnih.gov

Tryptophan 7-halogenases, such as PrnA and RebH, are responsible for the specific chlorination of L-tryptophan at the C7 position to produce 7-chlorotryptophan. nih.govacs.org Structural studies have revealed that these enzymes possess two distinct modules: a flavin-binding module and a substrate-binding module. nih.gov The regioselectivity is determined by how the substrate-binding module orients the tryptophan molecule in the active site. The enzyme effectively "sandwiches" the tryptophan substrate, exposing only the C7 position to the reactive chlorinating species generated at the flavin cofactor, while shielding the other positions. wikipedia.orgnih.gov The key chlorinating species is believed to be hypochlorous acid (HOCl), which is generated from chloride and oxygen and travels through an internal tunnel to the active site. nih.govchemrxiv.org

While native FDHs exhibit exquisite regioselectivity for their natural substrates, they also display a degree of substrate promiscuity, meaning they can accept and halogenate other, non-natural substrates. However, this promiscuity can sometimes come at the cost of regioselectivity. For instance, early studies on a tryptophan 7-halogenase from P. fluorescens showed that while it could halogenate various indole derivatives, the halogenation often occurred on the more electronically activated pyrrole (B145914) ring rather than the benzene (B151609) ring. chemrxiv.org

The potential of FDHs as versatile biocatalysts has driven significant research into engineering their substrate scope and altering their regioselectivity through methods like site-directed mutagenesis and directed evolution. manchester.ac.ukrsc.orgacs.org Key findings include:

Switching Regioselectivity: By analyzing and comparing the crystal structures of halogenases with different regioselectivities (e.g., C5-halogenase PyrH, C6-halogenase SttH, and C7-halogenase RebH), researchers have identified key amino acid residues in the active site that govern substrate positioning. nih.govnih.govnih.gov Mutating just a few of these residues can lead to a partial or even a complete switch in regioselectivity. For example, a triple mutant of the C6-halogenase SttH was created that favored chlorination at the C5 position. nih.gov

Expanding Substrate Scope: Directed evolution has been successfully employed to evolve RebH variants capable of chlorinating non-native substrates like tryptamine (B22526) and other indole-containing compounds with high selectivity for the C5 or C6 positions. rsc.org This approach involves creating libraries of enzyme mutants and screening them for activity on new substrates, allowing for the rapid development of biocatalysts with novel functionalities. rsc.orgacs.org

Improving Stability: A significant hurdle for the industrial application of halogenases is their often-low stability. Protein engineering techniques, such as introducing disulfide bonds to create covalently linked dimers, have been used to significantly increase the thermostability of these enzymes without compromising their catalytic function. researchgate.net

These engineering efforts demonstrate that the substrate promiscuity of halogenases can be harnessed and their regioselectivity can be rationally redesigned, opening up possibilities for the synthesis of a wide array of specifically halogenated molecules. asm.orgnih.gov

Table 2: Comparison of Selected Flavin-Dependent Tryptophan Halogenases

| Enzyme | Source Organism | Regioselectivity | Key Features | Reference |

|---|---|---|---|---|

| PrnA | Pseudomonas fluorescens | C7 | One of the first identified and structurally characterized tryptophan 7-halogenases. | nih.govacs.org |

| RebH | Lechevalieria aerocolonigenes | C7 | Involved in rebeccamycin biosynthesis; widely used as a model for engineering studies. | nih.govchemrxiv.orgrsc.org |

| PyrH | Streptomyces rugosporus | C5 | Crystal structure revealed how the substrate is oriented to expose the C5 position. | nih.gov |

| SttH | Streptomyces toxytricini | C6 | Structure-guided mutagenesis led to a switch in regioselectivity towards C5. | nih.gov |

| Thal | Streptomyces albogriseolus | C6 | Represents another class of C6-halogenases; used in studies to understand enzyme dynamics. | nih.govbris.ac.uk |

Metabolic Transformations and Pathways Involving Tryptophan, 7 Chloro , Methyl Ester

Cellular Uptake Mechanisms of Tryptophan Methyl Esters

The cellular uptake of amino acid esters like Tryptophan, 7-chloro-, methyl ester is a critical first step in their metabolism. While direct evidence for the transport of this specific ester is limited, the uptake mechanisms can be inferred from studies on related tryptophan derivatives and the general behavior of amino acid esters in biological systems.

Amino acid esters are often employed as more lipophilic prodrugs to enhance passage across cellular membranes. It is proposed that the methyl ester group in this compound increases its hydrophobicity, facilitating its diffusion across the lipid bilayer of the cell membrane. However, active transport mechanisms cannot be ruled out. Cells possess a variety of amino acid transporters, some of which exhibit broad specificity. Key transporters like the L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids including tryptophan, are crucial for cellular uptake. nih.govwikipedia.org It is plausible that this compound, due to its structural similarity to tryptophan, may interact with such transporters.

In the context of microbial systems, the uptake of tryptophan and its analogues is well-documented. For instance, in the parasite Trypanosoma brucei, the metabolism of halogenated tryptophan derivatives is a key area of study, suggesting the existence of transport systems capable of recognizing and internalizing these compounds. nih.gov The parasite heavily relies on the uptake of aromatic amino acids from its host, and it is likely that halogenated derivatives compete with natural tryptophan for these transport systems. nih.govresearchgate.net

Ester Hydrolysis and Formation of the Corresponding Free Acid

Once inside the cell, the methyl ester group of this compound is typically cleaved through hydrolysis to yield the corresponding free acid, 7-chloro-tryptophan. nih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemspider.com This reaction is catalyzed by intracellular esterases, which are ubiquitous enzymes responsible for the hydrolysis of a wide range of ester-containing compounds. The conversion to the free acid is a critical activation step, as the subsequent metabolic enzymes generally act on the amino acid form of the molecule.

The hydrolysis of the methyl ester is significant for several reasons. It "unmasks" the carboxylic acid group, transforming the molecule into a closer analogue of tryptophan. This allows it to be recognized by enzymes in the downstream metabolic pathways. Studies on halogenated tryptophan analogues in Trypanosoma brucei have shown that these compounds disrupt essential metabolic processes, which presupposes their conversion to the active, free-acid form within the parasite. nih.gov

The table below summarizes the key transformation in this step.

| Substrate | Enzyme Class | Product | Significance |

| This compound | Esterases | 7-chloro-tryptophan | Activation of the molecule for subsequent metabolic pathways |

Involvement in Aromatic Amino Acid Transamination Pathways

Following hydrolysis to 7-chloro-tryptophan, the molecule can enter the central pathways of aromatic amino acid metabolism, most notably transamination. Transamination is a key reaction in the catabolism of amino acids, involving the transfer of an amino group to an α-keto acid, typically α-ketoglutarate, to form glutamate. This reaction is catalyzed by a class of enzymes called aminotransferases or transaminases, which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org

Research has demonstrated that halogenated tryptophan derivatives are substrates for aromatic amino acid transaminases. In microbial systems such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens, 7-chloro-DL-tryptophan is metabolized via transamination. nih.gov The initial step is the conversion of 7-chloro-tryptophan to 7-chloroindole-3-pyruvate. nih.gov This indicates that the chloro-substituent at the 7-position of the indole (B1671886) ring does not prevent the recognition and catalytic action of tryptophan transaminase.

Similarly, in Trypanosoma brucei, the transamination of aromatic amino acids is a vital metabolic process. nih.govresearchgate.net Studies have shown that halogenated tryptophan analogues can disrupt this pathway, leading to trypanocidal effects. nih.gov This disruption is attributed to the inhibition of the cytosolic aspartate aminotransferase, the enzyme responsible for the transamination of tryptophan, phenylalanine, and tyrosine in the parasite. nih.gov The introduction of 7-halogenated tryptophan analogues leads to a significant reduction in the production of the corresponding α-ketoacids. nih.gov

The involvement of 7-chloro-tryptophan in transamination pathways is summarized in the table below.

| Organism | Enzyme | Substrate | Product | Metabolic Pathway |

| Pseudomonas pyrrocinia | Tryptophan Transaminase | 7-chloro-DL-tryptophan | 7-chloroindole-3-pyruvate | Aromatic Amino Acid Catabolism nih.gov |

| Trypanosoma brucei | Cytosolic Aspartate Aminotransferase | 7-chloro-tryptophan | (Predicted) 7-chloroindole-3-pyruvate | Aromatic Amino Acid Transamination nih.gov |

Oxidative Transformations and Identification of Metabolic Products

Beyond transamination, 7-chloro-tryptophan can undergo further oxidative transformations. The indole ring of tryptophan is susceptible to oxidation, and this reactivity is retained in its halogenated derivatives.

In Pseudomonas pyrrocinia, the metabolic pathway of 7-chloro-tryptophan has been elucidated. nih.gov Following the initial transamination to 7-chloroindole-3-pyruvate, this intermediate is further metabolized. The side chain is degraded, leading to the formation of several chlorinated indole derivatives, including 7-chloroindole-3-acetic acid and 7-chloroindole-3-carboxylic acid. nih.gov The spontaneous decarboxylation of 7-chloroindole-3-carboxylic acid can also lead to the formation of 7-chloroindole. nih.gov

Another significant oxidative pathway involves the direct oxidation of the amino acid. The enzyme 7-chloro-L-tryptophan (B3024634) oxidase, found in the bacterium Lechevalieria aerocolonigenes, catalyzes the oxidation of 7-chloro-L-tryptophan to 2-imino-3-(7-chloroindol-3-yl)propanoate, producing hydrogen peroxide in the process. wikipedia.org This enzyme contains a noncovalently bound FAD cofactor. wikipedia.org

The table below outlines the identified metabolic products from the oxidative transformation of 7-chloro-tryptophan.

| Organism/System | Precursor | Metabolic Product | Enzyme/Process |

| Pseudomonas pyrrocinia | 7-chloro-DL-tryptophan | 7-chloroindole-3-pyruvate | Tryptophan Transaminase nih.gov |

| Pseudomonas pyrrocinia | 7-chloroindole-3-pyruvate | 7-chloroindole-3-acetaldehyde | Indolepyruvate decarboxylase (inferred) nih.gov |

| Pseudomonas pyrrocinia | 7-chloroindole-3-acetaldehyde | 7-chloroindole-3-acetic acid | Aldehyde dehydrogenase (inferred) nih.gov |

| Pseudomonas pyrrocinia | 7-chloroindole-3-acetic acid | 7-chloroindole-3-carboxaldehyde | (inferred) nih.gov |

| Pseudomonas pyrrocinia | 7-chloroindole-3-carboxaldehyde | 7-chloroindole-3-carboxylic acid | Aldehyde dehydrogenase (inferred) nih.gov |

| Pseudomonas pyrrocinia | 7-chloroindole-3-carboxylic acid | 7-chloroindole | Spontaneous decarboxylation nih.gov |

| Lechevalieria aerocolonigenes | 7-chloro-L-tryptophan | 2-imino-3-(7-chloroindol-3-yl)propanoate | 7-chloro-L-tryptophan oxidase wikipedia.org |

Comparative Metabolism in Microbial Systems

The metabolism of this compound and its active form, 7-chloro-tryptophan, shows interesting variations across different microbial systems, highlighting the diverse enzymatic capabilities of these organisms.

In bacteria like Pseudomonas pyrrocinia , there is a well-defined degradative pathway for 7-chloro-tryptophan that mirrors the catabolism of natural tryptophan. nih.gov This pathway involves transamination followed by a series of conversions of the side chain, ultimately leading to simpler chlorinated indole compounds. nih.gov This suggests an adaptation to utilize or detoxify such halogenated aromatic compounds.

In the yeast Saccharomyces cerevisiae , research has focused on the biosynthesis of halogenated tryptophans. nih.govchemistryviews.org By engineering yeast to express bacterial tryptophan halogenases, it is possible to produce these compounds de novo. nih.govchemistryviews.org This demonstrates that the basic cellular machinery of yeast can be adapted to handle halogenated intermediates, although the complete catabolic pathway as seen in Pseudomonas has not been detailed.

In the protozoan parasite Trypanosoma brucei , the focus has been on the disruptive effects of halogenated tryptophan analogues on its metabolism. nih.gov The parasite's heavy reliance on aromatic amino acid transamination for survival makes this pathway a potential drug target. The introduction of 7-halogenated tryptophan derivatives leads to a significant impairment of this pathway, indicating that while the initial transamination step may occur, the subsequent metabolic processing might be inefficient or the resulting products may be toxic to the parasite. nih.gov

This comparative analysis reveals that while the initial steps of uptake and hydrolysis are likely common, the subsequent fate of 7-chloro-tryptophan is highly dependent on the specific enzymatic repertoire of the organism .

Structure Activity Relationship Sar Studies

Influence of Halogenation Position on Biological Efficacy

The position of halogen substitution on the indole (B1671886) ring of tryptophan is a critical determinant of biological activity. Flavin-dependent halogenases are enzymes capable of regioselectively halogenating tryptophan at the C5, C6, or C7 positions, leading to compounds with distinct biological properties. researchgate.netnih.gov For instance, the tryptophan 7-halogenases, RebH and PrnA, specifically catalyze chlorination at the 7-position of the indole ring. nih.govnih.gov

While direct comparative studies on the biological efficacy of 6-chloro- versus 7-chloro-tryptophan methyl ester are not extensively detailed in the available literature, research on related halogenated tryptophan-containing peptides suggests that the position of the halogen has a significant impact on antimicrobial activity. For example, the incorporation of 5-fluoro- and 6-fluoro-tryptophan into antimicrobial peptides has been shown to enhance their activity. A study on novel tryptophan derivatives also indicated that the position of substituents on the benzene (B151609) ring significantly affects antiviral activity, with a notable ortho-position effect. nih.gov Specifically, for chlorine substitution, the order of antiviral activity was found to be 2-Cl > 3-Cl > 4-Cl. nih.gov This highlights the principle that the spatial arrangement of the halogen atom on the indole ring influences the molecule's interaction with its biological target.

Table 1: Influence of Halogenation Position on Antiviral Activity of Tryptophan Derivatives

| Compound | Substituent Position | Antiviral Activity (Inhibition Rate %) |

| 8 | 4-Cl | Moderate |

| 13 | 3-Cl | Good |

| 14 | 2-Cl | Excellent (54 ± 3) |

Note: Data is for chlorinated tryptophan derivatives, not specifically methyl esters. The activity is against Tobacco Mosaic Virus (TMV) at 500 mg/L. nih.gov

Role of the Methyl Ester Moiety in Biological Potency and Cellular Permeability

Esterification of the carboxylic acid group of amino acids, such as the formation of a methyl ester, can significantly impact their physicochemical properties, including lipophilicity, which in turn affects cellular permeability and biological potency. Generally, increasing the hydrophobicity of a molecule can enhance its ability to cross cell membranes. nih.gov

Studies on modified amino acids have shown that esterification can dramatically increase membrane permeation rates. For instance, lysine (B10760008) methyl ester permeates membranes rapidly as a neutral, deprotonated molecule. nih.gov This suggests that the methyl ester of 7-chloro-tryptophan would likely exhibit enhanced cellular uptake compared to its free acid counterpart. The increased lipophilicity conferred by the methyl ester group can facilitate passive diffusion across the lipid bilayer of cell membranes. Tryptophan and its analogs are known to partition into the lipid bilayer, with the indole ring orienting towards the hydrophobic core and the polar backbone interacting with the headgroup region. nih.govmdpi.com Esterification of the carboxyl group would further enhance this partitioning. While direct quantitative data comparing the biological potency and cellular permeability of 7-chloro-tryptophan and its methyl ester is limited, the established principles of medicinal chemistry suggest that the methyl ester form would likely demonstrate improved cellular penetration, potentially leading to increased biological activity.

Stereochemical Dependence of Biological Activity

Research on fluorinated tryptophan analogs has highlighted that enantiomers can be separated chromatographically, which is a prerequisite for evaluating their distinct biological effects. mdpi.com Furthermore, studies on tryptophan derivatives in various biological systems often specify the use of the L-isomer, implying a recognized difference in activity between enantiomers. The enzymes and receptors that interact with these molecules are chiral and therefore exhibit stereospecificity. For instance, amino acid transporters and the enzymes involved in tryptophan metabolism are selective for the L-isomer. While D-amino acids are known to have specific roles in some organisms and biological processes, in the context of designing bioactive tryptophan analogs for targeting mammalian systems, the L-configuration is generally considered essential for potent activity.

Effects of Indole Ring Modifications and Side Chain Substitutions on Activity

Beyond halogenation, other modifications to the indole ring and substitutions on the side chain of tryptophan can significantly modulate biological activity. These modifications can alter the electronic properties, steric hindrance, and binding interactions of the molecule with its target.

Substitution at the C2 position of the indole ring has been shown to be important for the activity of tryptophan-containing peptides. For example, 2-halo and 2-methyl-D-tryptophan have been incorporated into endothelin receptor antagonists. nih.gov Furthermore, the methylation of C2 in L-tryptophan is the first step in the biosynthesis of the antibiotic thiostrepton, and studies have shown that an unmodified N1 amine is crucial for this enzymatic reaction. nih.gov Analogs with substitutions at the N1 position of the indole ring are reported to be very poor substrates for this methylation, suggesting that modifications at this position can abolish certain biological activities. nih.gov

In a study of novel tryptophan derivatives, it was found that the introduction of an acylhydrazone moiety was beneficial for antiviral activity. nih.gov Derivatives containing benzyl imines showed better activity than those with heteroarylmethyl or alkyl imines. nih.gov This indicates that the nature of the substituent on the side chain can significantly impact the biological profile of the tryptophan analog.

Table 2: Effect of Indole Ring and Side Chain Modifications on Biological Activity

| Compound | Modification | Biological Activity |

| 2-Halo-D-tryptophan analog | Halogen at C2 | Potent endothelin receptor antagonist nih.gov |

| N1-substituted tryptophan analog | Substitution at N1 | Poor substrate for C2 methylation nih.gov |

| Acylhydrazone derivative | Acylhydrazone on side chain | Improved antiviral activity nih.gov |

| Benzyl imine derivative | Benzyl imine on side chain | Better antiviral activity than alkyl imines nih.gov |

Advanced Analytical Methodologies for Tryptophan, 7 Chloro , Methyl Ester Research

Chromatographic Techniques

Chromatography is an indispensable tool for the isolation and purification of "Tryptophan, 7-chloro-, methyl ester" from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific analytical challenge, such as the need for high throughput, resolution of enantiomers, or compatibility with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and Variants (RP-HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan derivatives. Due to the aromatic nature of the indole (B1671886) ring, "this compound" possesses a UV chromophore, making it amenable to detection by UV-Vis spectrophotometry.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the separation of tryptophan and its derivatives. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The retention of "this compound" would be governed by its hydrophobicity. The presence of the chloro group at the 7-position of the indole ring is expected to increase its hydrophobicity compared to the parent tryptophan methyl ester, leading to a longer retention time under identical RP-HPLC conditions. The mobile phase is often acidified with formic acid or trifluoroacetic acid to ensure the protonation of the amino group and to improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is well-suited for polar compounds. While "this compound" is moderately hydrophobic, HILIC could be employed for its separation from very nonpolar or very polar impurities. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

The following table summarizes typical HPLC conditions that could be adapted for the analysis of "this compound," based on methods for similar compounds.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18 (Octadecylsilane) | Silica, Amide, or other polar phases |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Acetonitrile/Water with buffer (e.g., ammonium formate) |

| Gradient | Isocratic or gradient elution with increasing organic solvent | Gradient elution with increasing water content |

| Detection | UV-Vis (typically around 280 nm) | UV-Vis, Mass Spectrometry |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it requires the analyte to be volatile and thermally stable. Amino acid esters like "this compound" can be analyzed by GC, although derivatization is often necessary to improve volatility and chromatographic performance. The primary amino group can be derivatized, for instance, by acylation.

A common derivatization procedure for amino acids prior to GC analysis involves the formation of N-trifluoroacetyl (TFA) or N-pentafluoropropionyl (PFP) derivatives. For "this compound," this would involve reaction with trifluoroacetic anhydride or pentafluoropropionic anhydride. The resulting N-acylated methyl ester is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Chiral Separation Techniques for Enantiomeric Analysis

Since "this compound" possesses a chiral center at the alpha-carbon, it can exist as two enantiomers (D and L forms). The biological activity of these enantiomers can differ significantly, making their separation and quantification crucial. Chiral chromatography is the most effective method for this purpose.

Chiral separation can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. The use of CSPs is more common and convenient. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have been successfully used for the enantiomeric separation of a wide range of chiral compounds, including amino acid derivatives.

For the analysis of halogenated tryptophan derivatives, such as 6-chloro-tryptophan, Cinchona alkaloid-based zwitterionic CSPs have demonstrated high efficiency. nih.gov It is highly probable that a similar CSP could effectively resolve the enantiomers of "this compound." The separation mechanism on these phases often involves a combination of ionic interactions, hydrogen bonding, and steric effects.

Spectrometric Techniques

Spectrometric techniques are essential for the identification, structural elucidation, and sensitive quantification of "this compound."

Mass Spectrometry (LC-MS, LC-MS/MS, HR-MS/MS, MALDI-MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice for the sensitive and selective quantification of "this compound" in various samples. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically producing a protonated molecular ion [M+H]+ in the positive ion mode.

In an MS/MS experiment, the [M+H]+ ion of "this compound" would be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For tryptophan derivatives, a common fragmentation pathway involves the loss of the methoxycarbonyl group and cleavage of the side chain, leading to the formation of a stable indolyl-containing fragment. The specific fragmentation pattern of "this compound" would be diagnostic for its structure.

High-Resolution Mass Spectrometry (HR-MS) , often coupled with tandem MS (HR-MS/MS), provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for confirming the identity of "this compound" and for distinguishing it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another soft ionization technique that can be used for the analysis of tryptophan derivatives, particularly in the context of peptides and proteins where tryptophan residues may be modified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all the proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the indole ring would appear in the downfield region (typically 7-8 ppm), and their splitting pattern would be characteristic of the 7-chloro substitution. The protons of the amino acid backbone (α-H and β-H₂) and the methyl ester protons would have distinct chemical shifts.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The number of signals would correspond to the number of magnetically non-equivalent carbon atoms. The chemical shifts of the indole carbons would be influenced by the electron-withdrawing effect of the chlorine atom at the C-7 position.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for "this compound," based on known data for tryptophan methyl ester and the expected effects of the chloro substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~3.8 | ~55 |

| β-CH₂ | ~3.3 | ~28 |

| Methyl (OCH₃) | ~3.7 | ~52 |

| C=O | - | ~173 |

| Indole NH | ~8.1 | - |

| Indole C2-H | ~7.2 | ~124 |

| Indole C4-H | ~7.6 | ~119 |

| Indole C5-H | ~7.1 | ~122 |

| Indole C6-H | ~7.0 | ~120 |

| Indole C7 | - | ~115 (due to Cl) |

Optical Detection Methods (UV, DAD, Fluorescence Spectroscopy)

Optical detection methods are fundamental in the analysis of tryptophan and its derivatives due to the intrinsic spectroscopic properties of the indole ring. These techniques, including Ultraviolet (UV) absorption, Diode-Array Detection (DAD), and fluorescence spectroscopy, offer high sensitivity and are readily coupled with chromatographic separation techniques.

UV-Visible Spectroscopy:

Diode-Array Detection (DAD):

DAD is a powerful tool often coupled with High-Performance Liquid Chromatography (HPLC). It provides three-dimensional data (absorbance vs. time vs. wavelength), allowing for the simultaneous monitoring of a sample at multiple wavelengths. This is particularly useful for the analysis of complex mixtures, enabling the identification and quantification of this compound even in the presence of other tryptophan metabolites or interfering substances. The full UV-Vis spectrum obtained by DAD can aid in peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is an exceptionally sensitive technique for the analysis of tryptophan derivatives. The indole moiety is naturally fluorescent, and its emission properties are highly sensitive to the local environment, including solvent polarity and the presence of substituents. Halogenation at the 7-position of the indole ring is known to influence the fluorescence quantum yield and emission wavelength. While specific data for this compound is scarce, studies on other halogenated tryptophans suggest that the introduction of a chlorine atom can lead to a quenching of fluorescence intensity compared to unmodified tryptophan.

Below is a comparative table of typical photophysical properties for L-Tryptophan and the expected properties for its 7-chloro methyl ester derivative based on general observations for halogenated indoles.

| Property | L-Tryptophan (in water) | This compound (Expected) |

| UV Absorption Maximum (λmax) | ~280 nm | Shifted to slightly longer wavelengths (>280 nm) |

| Molar Absorptivity (ε) | ~5,600 M⁻¹cm⁻¹ | Likely increased |

| Fluorescence Emission Maximum (λem) | ~350 nm | Potentially shifted |

| Fluorescence Quantum Yield (Φf) | ~0.13 | Likely decreased due to heavy atom effect |

Note: The values for this compound are estimations based on known effects of halogenation on the indole ring and require experimental verification.

Combined and High-Throughput Approaches

The demand for rapid and efficient analysis of large numbers of samples in fields like drug discovery and metabolic engineering has driven the development of combined and high-throughput analytical methodologies.

Hyphenated Chromatographic Techniques:

The combination of liquid chromatography with various detectors is a cornerstone of modern analytical chemistry. For the analysis of this compound, HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with DAD and a mass spectrometer (MS) offers a powerful and comprehensive analytical platform.

LC-DAD-MS/MS: This hyphenated approach provides a multi-dimensional analysis. The retention time from the LC separation, the UV-Vis spectrum from the DAD, and the mass-to-charge ratio (m/z) and fragmentation pattern from the tandem mass spectrometer (MS/MS) collectively offer a very high degree of confidence in the identification and quantification of the target analyte. LC-MS/MS methods are particularly valuable for analyzing complex biological matrices, as they can provide high sensitivity and selectivity nih.goveur.nl.

High-Throughput Screening (HTS) Assays:

High-throughput screening assays are essential for rapidly evaluating large libraries of compounds or enzymatic reactions. For tryptophan derivatives, fluorescence-based assays are particularly well-suited for HTS formats due to their sensitivity and amenability to microplate-based measurements nih.govacs.org.

While direct HTS assays for this compound are not extensively documented, methodologies developed for other tryptophan analogs can be adapted. For instance, enzyme-based screens that utilize tryptophan halogenases or other modifying enzymes can be monitored using fluorescence. The intrinsic fluorescence of tryptophan and its derivatives, although sometimes quenched by halogenation, can still be utilized acs.org. Alternatively, derivatization reactions that produce a highly fluorescent product upon reaction with the tryptophan analog can be employed.

The development of aptamer-based sensors that specifically bind to tryptophan or its derivatives and produce a fluorescent signal upon binding is another promising avenue for HTS acs.orgnih.gov. These sensors can be engineered to be highly specific for the target molecule, minimizing interference from other components in the sample.

Below is a table summarizing potential combined and high-throughput approaches for the analysis of this compound.

| Approach | Key Features | Potential Application in this compound Research |

| HPLC/UHPLC-DAD | Provides retention time and full UV-Vis spectrum for peak identification and purity assessment. | Quantification and purity analysis in synthesis and metabolism studies. |

| LC-MS/MS | Offers high sensitivity and selectivity through mass-based detection and fragmentation analysis. nih.goveur.nl | Trace-level detection and quantification in complex biological samples. |

| Fluorescence-Based HTS | Enables rapid screening of large sample sets in microplate format. nih.govacs.org | Screening for enzyme inhibitors or catalysts involved in the metabolism of the compound. |

| Aptamer-Based Sensors | Utilizes specific binding of an aptamer to the target molecule to generate a detectable signal. acs.orgnih.gov | Development of specific and sensitive assays for high-throughput quantification. |

Applications As Research Probes and Reagents

Molecular Probes for Protein Structure, Function, and Dynamics

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a widely used tool for investigating protein structure and dynamics. However, in proteins with multiple tryptophan residues, distinguishing the signals from individual residues can be challenging. nih.gov 7-chloro-L-tryptophan (B3024634), and by extension its methyl ester, offers a potential solution. The introduction of a chlorine atom at the 7-position of the indole ring can alter the spectroscopic properties, such as quantum yield and emission wavelengths, compared to native tryptophan. nih.govacs.org This spectral shift allows for the selective monitoring of the local environment around the modified residue, providing insights into protein conformational changes, folding, and interactions with other molecules. nih.govuca.edu

Table 1: Comparison of Spectroscopic Properties

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient |

| N-acetyl-tryptophan methyl ester | 280 | 350 | 70 | ~5,600 M⁻¹cm⁻¹ |

| N-acetyl-7-chlorotryptophan methyl ester | >280 | >350 | >70 | >5,600 M⁻¹cm⁻¹ |

Use in Enzymatic Assay Development and High-Throughput Screening

The unique properties of halogenated tryptophans make them valuable in the development of enzymatic assays, particularly for high-throughput screening (HTS). For instance, a quantitative halogenase assay has been developed based on a Suzuki-Miyaura cross-coupling reaction. nih.gov This method allows for the detection of halogenated tryptophans, which can be produced by tryptophan halogenase enzymes. nih.gov The assay is designed for use in crude E. coli lysate, eliminating the need for purification steps and enabling the rapid screening of large mutant libraries of these enzymes. nih.gov By using this fluorescence-based screening method, researchers can identify enzyme variants with improved properties, such as enhanced thermostability and activity. nih.gov

Building Block in Complex Organic Synthesis and Natural Product Analogues

7-chloro-L-tryptophan and its methyl ester are important building blocks in the synthesis of complex organic molecules and analogues of natural products. cymitquimica.com A significant application is in the synthesis of rebeccamycin (B1679247) analogues. nih.govresearchgate.net Rebeccamycin is a microbial metabolite with antitumor properties that functions as a topoisomerase I inhibitor. nih.govresearchgate.net By modifying the structure of rebeccamycin, for example, by introducing or altering substituents on the indole moieties, chemists can create new compounds with potentially enhanced or more selective biological activities. nih.gov The synthesis of these analogues often involves the use of halogenated tryptophan derivatives to construct the core indolocarbazole skeleton. nih.gov

Furthermore, the development of synthetic methods to produce chiral building blocks is crucial for drug discovery. nih.gov The synthesis of N-substituted L-tryptophan methyl esters, which can include halogenated derivatives, provides access to a wide range of molecules for studying structure-activity relationships. google.comiris-biotech.de These synthetic routes aim for high efficiency and yield, utilizing readily available starting materials. google.com

Tool for Metabolic Pathway Elucidation and Engineering

The study of metabolic pathways and the engineering of microorganisms for the production of valuable compounds are significant areas of biotechnological research. 7-chloro-L-tryptophan and its precursors are instrumental in this field. For example, the metabolism of 7-chloro-DL-tryptophan has been investigated in bacteria like Pseudomonas pyrrocinia. nih.gov These studies have identified various chlorinated indole derivatives, providing insights into the enzymatic processes involved in tryptophan degradation. nih.gov

Metabolic engineering of organisms like Corynebacterium glutamicum and Escherichia coli aims to enhance the production of amino acids such as L-tryptophan. nih.govbiorxiv.orgnih.gov This often involves the introduction of genes for enzymes like FAD-dependent halogenases (e.g., RebH) and flavin reductases (e.g., RebF) to produce halogenated tryptophans. nih.gov The ability to produce 7-chloro-L-tryptophan through fermentation from simple carbon and nitrogen sources represents a significant advancement over chemical synthesis methods, which often use hazardous reagents. nih.gov

Moreover, engineered halogenases can be used to introduce chlorine atoms into specific positions of tryptophan or its derivatives, creating novel compounds. nih.gov For instance, a tryptophan halogenase has been reengineered to preferentially chlorinate tryptamine (B22526), a precursor to many alkaloids, thereby creating a pathway for the de novo production of halogenated alkaloids in plants. nih.gov This demonstrates the potential of using these tools to expand the chemical diversity of natural products.

Table 2: Enzymes and Organisms in Metabolic Engineering

| Enzyme/Protein | Function | Organism | Application |

| FAD-dependent halogenase (RebH) | Catalyzes the chlorination of L-tryptophan | Lechevalieria aerocolonigenes, engineered in Corynebacterium glutamicum | Fermentative production of 7-chloro-L-tryptophan. nih.gov |

| NADH-dependent flavin reductase (RebF) | Provides reduced flavin for the halogenase | Lechevalieria aerocolonigenes, engineered in Corynebacterium glutamicum | Fermentative production of 7-chloro-L-tryptophan. nih.gov |

| Tryptophan decarboxylase | Converts tryptophan to tryptamine | Plant metabolism | Bottleneck in the production of some halogenated alkaloids. nih.gov |

| Tryptophan 7-halogenase (PrnA) | Regioselectively chlorinates tryptophan | Pseudomonas fluorescens | Elucidation of chlorination mechanisms. nih.gov |

Emerging Research Directions and Future Perspectives

Advanced Biocatalytic Strategies for Sustainable Synthesis

The pursuit of environmentally friendly and efficient production methods for halogenated compounds has led to a focus on biocatalysis. The synthesis of 7-chloro-L-tryptophan (B3024634), the precursor to its methyl ester, is a key area of this research.

Flavin-dependent halogenases (FDHs), particularly tryptophan 7-halogenase, are central to these strategies. nih.gov These enzymes facilitate the regioselective chlorination of L-tryptophan, offering a precise and sustainable alternative to traditional chemical synthesis. nih.gov Research has demonstrated the successful use of bacterial tryptophan halogenases, such as RebH, to halogenate the C-7 position of tryptophan with high activity. nih.gov The process requires oxygen, halide ions, and a supply of reduced flavin adenine (B156593) dinucleotide (FADH2), which is typically regenerated by a partner flavin reductase enzyme. nih.govnih.gov

Further innovation in this area includes the engineering of microorganisms like Saccharomyces cerevisiae for the de novo production of halogenated tryptophan derivatives. nih.gov By expressing bacterial tryptophan halogenases along with a partner flavin reductase, researchers have created cell factories capable of producing these valuable compounds. nih.gov Additionally, enzymatic methods are being explored for the modification of the resulting amino acid. For instance, enantioselective enzymatic hydrolysis of the L-methyl ester using the enzyme α-chymotrypsin has been shown to yield enantiomerically pure α-[14C]methyl-L-tryptophan, highlighting the potential for creating highly specific chiral compounds. frontiersin.org

Another novel approach involves the use of L-(+)-Tryptophan methyl ester to create cross-linked polymeric microbeads. mdpi.com These microbeads have been successfully employed as a durable and reusable heterogeneous catalyst in aqueous media, demonstrating the role of tryptophan derivatives in developing sustainable catalytic systems. mdpi.com

Table 1: Key Enzymes in the Biocatalysis of 7-Chloro-L-tryptophan and its Derivatives

| Enzyme Name | Role | Source Organism Type |

| Tryptophan 7-halogenase (e.g., RebH) | Regioselective chlorination of L-tryptophan at the 7-position. nih.govnih.gov | Bacterial nih.gov |

| Flavin Reductase | Regenerates FADH2, a required cofactor for halogenases. nih.govnih.gov | Bacterial nih.gov |

| α-Chymotrypsin | Enantioselective hydrolysis of tryptophan methyl esters. frontiersin.org | Animal |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

The presence of a chlorine atom on the indole (B1671886) ring of tryptophan methyl ester fundamentally alters its interaction with biological molecules. nih.gov Due to its structural similarity to L-tryptophan, 7-chloro-L-tryptophan can be recognized by enzymes and other proteins. nih.gov This mimicry allows it to act as either a substrate or an inhibitor in various biological pathways, potentially altering protein function upon incorporation. nih.govnih.gov

Studies on the interaction of tryptophan derivatives with model membranes have provided insights into the driving forces of these associations. Research using tryptophan alkyl esters suggests that their partitioning into membranes is an enthalpy-driven process. icgeb.org This contrasts with the classic hydrophobic effect, which is characterized by a favorable entropy change, indicating a more specific and energetically favorable interaction. icgeb.org The unique electronic properties conferred by the chlorine atom can influence these enthalpic interactions, affecting how the molecule binds within protein active sites or interfaces with cellular membranes. A deeper understanding of these molecular-level interactions is crucial for designing targeted therapeutic agents and probes.

Development of Novel Chemical Biology Tools and Probes

The distinct properties of 7-chloro-L-tryptophan are being harnessed to create innovative tools for biological research. One of the most promising applications is in the detection of cellular injury.

A notable example involves the enzyme indoleamine 2,3-dioxygenase (IDO1), which is upregulated following cellular damage, such as in traumatic brain injury. nih.gov In the presence of 7-chloro-L-tryptophan, IDO1 preferentially cleaves the chlorine atom, a reaction that results in the formation of a fluorescent byproduct. nih.gov The intensity of this fluorescence can be measured to quantify the extent of cellular injury, offering a novel diagnostic approach. nih.gov

Furthermore, the structural scaffold of 7-chloro-L-tryptophan methyl ester makes it a valuable precursor for the synthesis of other bioactive compounds and probes. nih.gov It is utilized in research exploring neurotransmitter dynamics and metabolic pathways, particularly those related to serotonin (B10506), due to its structural relationship with tryptophan, the metabolic precursor to serotonin. nih.govendocrinology.org

Exploration in Plant Metabolism and Auxin Biosynthesis Pathways

Research in plant science has uncovered the significant role of chlorinated tryptophans in auxin biosynthesis and metabolism. Auxins are a critical class of plant hormones, with indole-3-acetic acid (IAA) being the most common representative. dntb.gov.ua

Studies using the model organism Arabidopsis thaliana have shown that it can take up and metabolize chlorinated tryptophan (Cl-Trp) derivatives. dntb.gov.ua The plant's native enzymes involved in the tryptophan-dependent IAA synthesis pathway are capable of utilizing these modified substrates to produce chlorinated forms of auxin, such as chloro-indole-3-acetic acid (Cl-IAA). dntb.gov.ua The primary biosynthesis pathway in Arabidopsis involves the tryptophan aminotransferase TAA1. dntb.gov.uanih.gov

Interestingly, when A. thaliana is fed with various Cl-Trp derivatives, it not only forms Cl-IAA but also specific conjugates, such as Cl-IAA-Aspartate. dntb.gov.ua This conjugation is facilitated by enzymes like the auxin conjugate synthetase GH3.3. dntb.gov.ua This demonstrates a complete metabolic pathway within the plant for processing these halogenated precursors.

Furthermore, metabolic engineering efforts have shown that introducing bacterial flavin-dependent tryptophan-halogenase genes into plants enables the in planta production of halogenated tryptophan and its downstream products, including chlorinated indole-3-acetonitrile (B3204565) (IAN) and Cl-IAA. dntb.gov.ua This opens up avenues for studying the physiological effects of these "unnatural" plant hormones and potentially engineering plants with altered growth characteristics.

Table 2: Compounds and Enzymes in Plant Metabolism of 7-Chloro-L-tryptophan

| Compound/Enzyme | Role in Pathway |

| 7-Chloro-L-tryptophan | Precursor metabolized by plant enzymes. dntb.gov.ua |

| Tryptophan Aminotransferase (TAA1) | Key enzyme in the main IAA biosynthesis pathway that can process Cl-Trp. dntb.gov.uanih.gov |

| Chloro-Indole-3-Acetic Acid (Cl-IAA) | The resulting chlorinated auxin, a potent plant hormone. dntb.gov.ua |

| Auxin Conjugate Synthetase (GH3.3) | Enzyme that conjugates Cl-IAA with amino acids (e.g., aspartate). dntb.gov.ua |

| Bacterial Halogenase (e.g., RebH) | When expressed in plants, enables endogenous production of Cl-Trp. dntb.gov.ua |

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

The complexity of biological systems necessitates a holistic view, which can be achieved by integrating multiple "omics" disciplines, such as transcriptomics, proteomics, and metabolomics. endocrinology.orgrsc.org While research on 7-chloro-L-tryptophan methyl ester has provided insights into specific pathways, the application of integrated multi-omics approaches to this specific compound is still an emerging field.

Current research on related systems provides a roadmap for future investigations. For example, studies on plant responses to chlorinated auxins have utilized transcriptomics to reveal the upregulation of genes involved in hormone and auxin responses, such as the GH3 genes, which correlates with metabolomic data showing an increase in conjugated IAA. dntb.gov.ua Similarly, proteomic analyses have been used to confirm the expression of heterologous halogenase genes in engineered yeast strains designed to produce halogenated tryptamines. nih.gov

Future research will likely involve the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or organisms exposed to or engineered to produce 7-chloro-L-tryptophan methyl ester. mdpi.commdpi.com Such an approach would allow researchers to build comprehensive models of its biological effects, identify novel protein targets, uncover previously unknown metabolic pathways, and understand the broader regulatory networks it influences. rsc.org This systems-level understanding is essential for fully harnessing the potential of this and other halogenated natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.